4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
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Overview
Description
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester typically involves multiple steps:
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Formation of the Piperazine Intermediate
Starting Materials: Ethanolamine and piperazine.
Reaction: Ethanolamine is reacted with piperazine under basic conditions to form 2-hydroxyethylpiperazine.
Conditions: The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures (50-80°C).
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Benzylation of Piperazine
Starting Materials: 2-Hydroxyethylpiperazine and benzyl chloride.
Reaction: The piperazine intermediate is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
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Esterification
Starting Materials: The benzylated piperazine and methyl benzoate.
Reaction: The benzylated piperazine is esterified with methyl benzoate in the presence of a catalyst such as sulfuric acid.
Conditions: The reaction is typically performed under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the ester group can yield the corresponding alcohol.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents at room temperature.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Biological Studies: Used in the study of receptor-ligand interactions due to its structural similarity to biologically active compounds.
Industrial Chemistry: Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in π-π interactions or hydrophobic interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid ethyl ester: Similar structure but with an ethyl ester group, potentially altering its pharmacokinetic properties.
Uniqueness
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
This compound’s versatility in synthetic chemistry and its potential applications in various fields make it a valuable subject of study
Properties
IUPAC Name |
methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRVVDLIBWNIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354796 |
Source
|
Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41595-34-0 |
Source
|
Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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